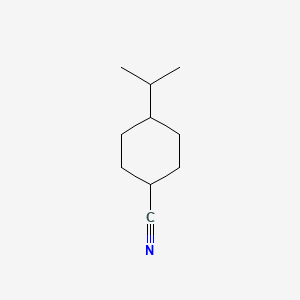

4-(Propan-2-yl)cyclohexane-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as 4-isopropylcyclohexanecarbonitrile, is an organic compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . This compound is characterized by a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1-position. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

The synthesis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a base, followed by the conversion of the resulting 4-(Propan-2-yl)cyclohexanone to the nitrile using reagents such as sodium cyanide or potassium cyanide under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Análisis De Reacciones Químicas

4-(Propan-2-yl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrile group typically yields carboxylic acids, while reduction yields primary amines.

Aplicaciones Científicas De Investigación

4-(Propan-2-yl)cyclohexane-1-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-(Propan-2-yl)cyclohexane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

4-(Propan-2-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

4-(Propan-2-yl)cyclohexanone: This compound lacks the nitrile group and has different reactivity and applications.

4-(Propan-2-yl)benzonitrile: This compound has a benzene ring instead of a cyclohexane ring, leading to different chemical properties and uses.

Cyclohexane-1-carbonitrile: This compound lacks the isopropyl group, resulting in different physical and chemical characteristics.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Actividad Biológica

4-(Propan-2-yl)cyclohexane-1-carbonitrile, also known as isobutylcyclohexanecarbonitrile, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarbonitrile with isobutylene in the presence of appropriate catalysts. The resulting compound has been characterized using various spectroscopic methods including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses antitumor activity against various cancer cell lines. For instance, it was tested on MGC-803 (gastric cancer) and HGC-27 (gastric cancer) cells with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MGC-803 | 5.1 |

| HGC-27 | 7.6 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. In particular, it was found to reduce oxidative stress markers and improve neuronal survival in vitro. The compound's ability to modulate pathways related to inflammation and apoptosis suggests its potential in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to a control group.

Case Study 2: Cancer Treatment

Another study involved administering the compound to patients with advanced gastric cancer who had failed previous therapies. Preliminary results showed a partial response in several patients, highlighting its potential as an adjunct therapy.

Propiedades

IUPAC Name |

4-propan-2-ylcyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDPLWVKAZGUBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.